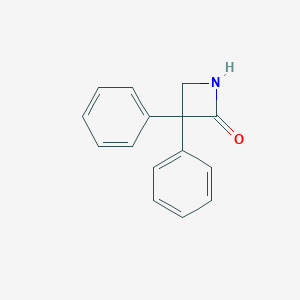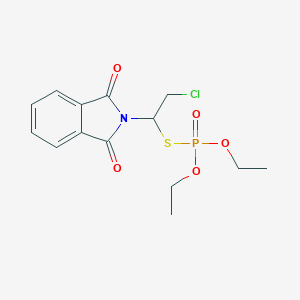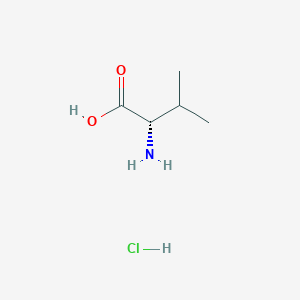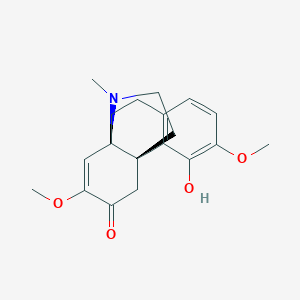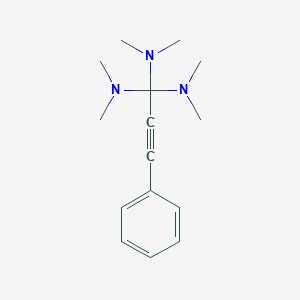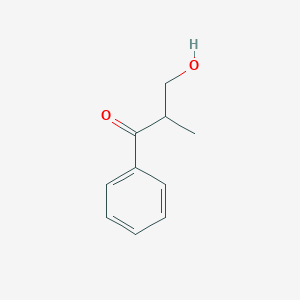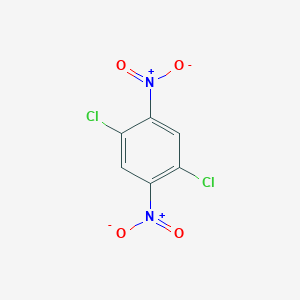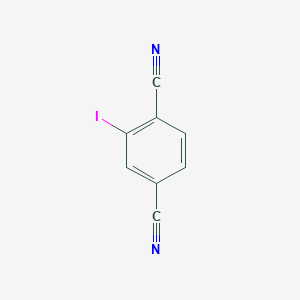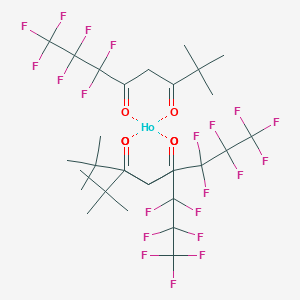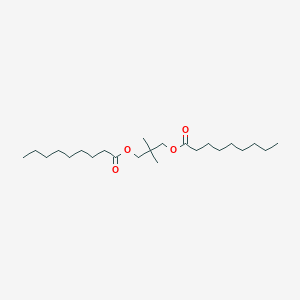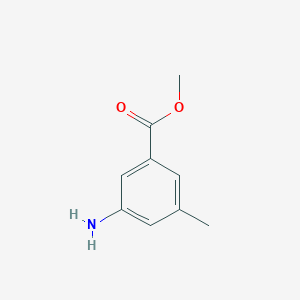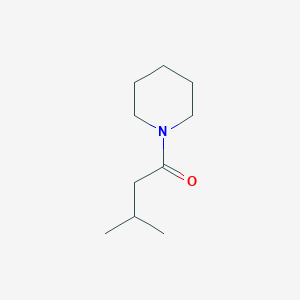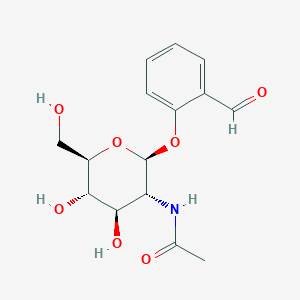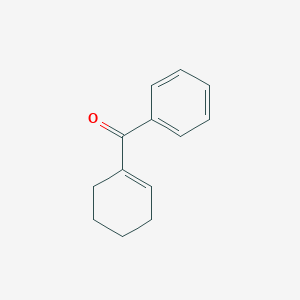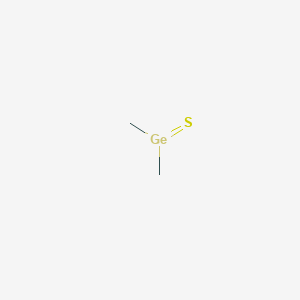
Dimethyl germanium sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl germanium sulfide (DMGS) is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DMGS is a colorless liquid that is soluble in organic solvents and has a distinctive odor. This compound has been studied for its ability to inhibit tumor growth, enhance immune function, and improve cognitive function.
Mecanismo De Acción
The mechanism of action of Dimethyl germanium sulfide is not fully understood, but it is thought to work by inhibiting the activity of enzymes involved in tumor growth and inducing apoptosis, or programmed cell death, in cancer cells. Dimethyl germanium sulfide has also been shown to modulate the immune system by increasing the production of cytokines and activating natural killer cells.
Efectos Bioquímicos Y Fisiológicos
Dimethyl germanium sulfide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and immune-enhancing properties, Dimethyl germanium sulfide has been shown to improve cognitive function and reduce inflammation. Dimethyl germanium sulfide has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Dimethyl germanium sulfide in lab experiments is that it is readily available and relatively inexpensive. Dimethyl germanium sulfide is also relatively stable and easy to handle. However, one limitation of using Dimethyl germanium sulfide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Direcciones Futuras
There are several potential future directions for research on Dimethyl germanium sulfide. One area of interest is the development of Dimethyl germanium sulfide-based therapies for cancer. Another area of interest is the use of Dimethyl germanium sulfide as a cognitive enhancer or to treat neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of Dimethyl germanium sulfide and to optimize its use in lab experiments.
Métodos De Síntesis
Dimethyl germanium sulfide can be synthesized through the reaction of germanium tetrachloride with sodium sulfide in the presence of a reducing agent such as sodium borohydride. The reaction produces Dimethyl germanium sulfide as well as sodium chloride and hydrogen gas as byproducts.
Aplicaciones Científicas De Investigación
Dimethyl germanium sulfide has been studied extensively for its potential therapeutic applications. Research has shown that Dimethyl germanium sulfide can inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. Dimethyl germanium sulfide has also been shown to enhance immune function by increasing the production of cytokines and activating natural killer cells.
Propiedades
Número CAS |
16090-49-6 |
|---|---|
Nombre del producto |
Dimethyl germanium sulfide |
Fórmula molecular |
C2H6GeS |
Peso molecular |
134.77 g/mol |
Nombre IUPAC |
dimethyl(sulfanylidene)germane |
InChI |
InChI=1S/C2H6GeS/c1-3(2)4/h1-2H3 |
Clave InChI |
FTOAATXNJIOWPY-UHFFFAOYSA-N |
SMILES |
C[Ge](=S)C |
SMILES canónico |
C[Ge](=S)C |
Otros números CAS |
16090-49-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



